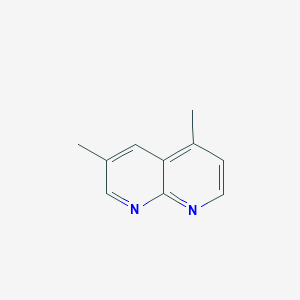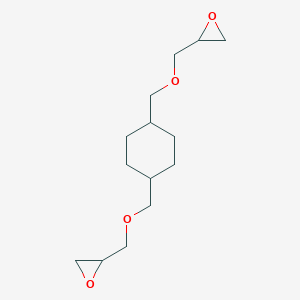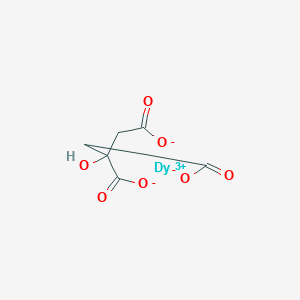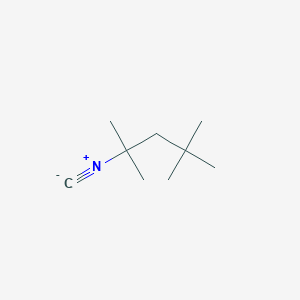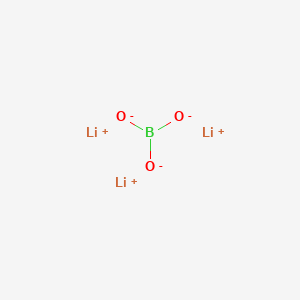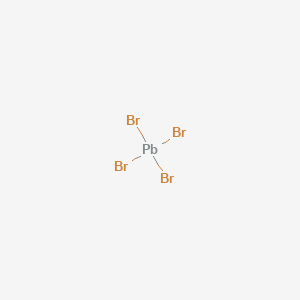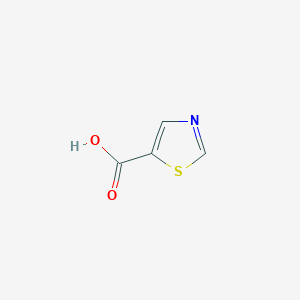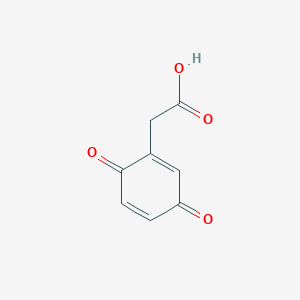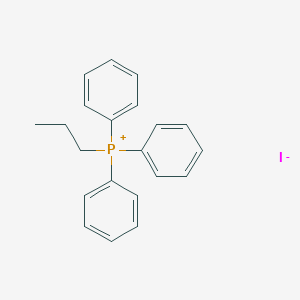
Triphenyl(propyl)phosphonium iodide
Overview
Description
Synthesis Analysis
The synthesis of triphenyl(propyl)phosphonium-related compounds involves reactions under reflux conditions with aromatic aldehydes and barbituric acid, or malononitrile and barbituric acid in ethanol-water mixtures. These methods yield good to excellent yields and showcase the compound's role as a reusable catalyst in organic synthesis (Karami, Momeni, & Albadi, 2019).
Molecular Structure Analysis
Molecular structure analysis via techniques such as FT-IR, NMR (1H, 13C, 31P), and X-ray diffraction highlights the structural characteristics of these compounds. The crystal structure of related phosphonium compounds shows monoclinic crystal systems with specific space groups, providing insight into their molecular geometry and intermolecular interactions (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).
Chemical Reactions and Properties
Triphenyl(propyl)phosphonium iodide and its derivatives participate in a variety of chemical reactions, including bromination of double bonds and phenolic rings, indicating their reactivity and utility as brominating agents. These reactions are characterized by high yields, thermal stability, and the absence of toxic byproducts, emphasizing the compound's efficiency and environmental friendliness (Nokhbeh et al., 2020).
Scientific Research Applications
It is used in synthesizing complex compounds, such as [Ph3PrP]4+[Bi4I16]4−, which has applications in materials science and crystallography (Sharutin et al., 2010).
It serves as a catalyst in the synthesis of highly substituted imidazoles, which are significant in medicinal chemistry (Shaterian et al., 2011).
Triphenyl(propyl)phosphonium iodide is involved in the formation of bipolar compounds, which have implications in organic synthesis and chemical reactions (Khachikyan, 2009).
It is used in reactions with anions like nitrate and acetate, providing insights into the mechanisms of reactions involving quaternary phosphonium compounds (Hudson & Chopard, 1962).
The compound is utilized in the preparation of novel ionic liquid catalysts for the synthesis of various organic compounds, highlighting its role in green chemistry (Karami et al., 2019).
It shows potential as a corrosion inhibitor, particularly in the protection of metals like iron, which is important in materials engineering (Mansouri et al., 2016).
Its crystal structures provide crucial data on molecular microstructures and anion-π interactions, which are fundamental in the study of solid-state chemistry (Giese et al., 2013).
Mechanism of Action
Target of Action
Triphenyl(propyl)phosphonium iodide primarily targets the mitochondria . Mitochondria are known as the powerhouse of the cell, contributing significantly to cellular processes. The compound’s interaction with mitochondria is crucial for its mechanism of action .
Mode of Action
This compound is a delocalized lipophilic cation that gets easily accumulated via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This accumulation allows the compound to interact with its targets effectively .
Biochemical Pathways
It is known that the compound can influence mitochondrial respiration . This influence on mitochondrial respiration can lead to various downstream effects, impacting cellular processes .
Pharmacokinetics
Its lipophilic nature and ability to accumulate in cells suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action can vary depending on the context. For instance, it has been shown to enhance the antiplatelet effect of the compound magnolol, leading to a decrease in platelet activity . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s accumulation in cells can be affected by the mitochondrial membrane potential, which can vary depending on the cellular environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Triphenyl(propyl)phosphonium iodide has been found to interact with various biomolecules. For instance, it has been used as a stabilizer for the formation of palladium nanoparticles, which are applied as catalysts in biochemical reactions . The nature of these interactions is largely due to the phosphonium component of the compound, which can form stable complexes with various biomolecules .
Cellular Effects
The cellular effects of this compound are largely related to its interactions with mitochondria. It is a delocalized lipophilic cation that can easily accumulate in the mitochondria of cells due to the decreased mitochondrial membrane potential . This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it can form stable complexes with biomolecules, leading to changes in gene expression . Additionally, it can influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to exhibit stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for long-term applications .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of phosphonium salts can vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to influence the process of energy production and metabolism, contributing to the attenuation of response to pro-apoptotic stimuli and increased ROS production .
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its lipophilic nature. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria of cells . This localization can affect its activity or function, potentially influencing various cellular processes.
properties
IUPAC Name |
triphenyl(propyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNQDJZRGAOBPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450681 | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14350-50-6 | |
| Record name | Phosphonium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenyl(propyl)phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper describes the synthesis of a complex bismuth compound. What is the role of Triphenyl(propyl)phosphonium iodide in this synthesis?
A1: this compound acts as a cation source in the synthesis of the complex bismuth compound, [Ph3PrP]4+[Bi4I16]4− []. Essentially, it provides the [Ph3PrP]+ cation which then associates with the [Bi4I16]4− anion formed from bismuth iodide. This type of reaction highlights the compound's potential use in synthesizing complex metal-halide frameworks, which can have applications in areas like materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



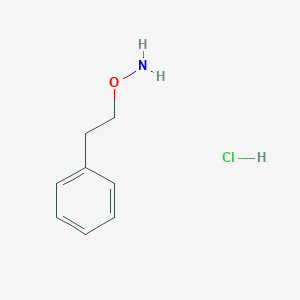
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
